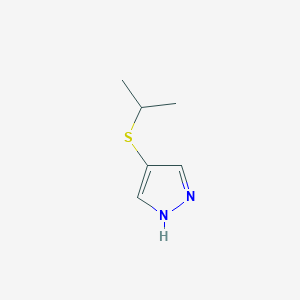

4-(isopropylthio)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylsulfanyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUDLJSGJVYGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215197-94-6 | |

| Record name | 4-(Isopropylthio)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 4 Isopropylthio 1h Pyrazole

Reaction Mechanisms and Pathways (e.g., Oxidation, Cleavage)

The sulfur atom in the isopropylthio group is a key reactive center, susceptible to oxidation. The pyrazole (B372694) ring itself is relatively stable to oxidizing agents. youtube.com

The oxidation of the thioether can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. These transformations significantly alter the electronic properties of the pyrazole ring, making it more electron-deficient.

The cleavage of the C-S bond in 4-(isopropylthio)-1H-pyrazole is a plausible transformation under reductive conditions. Methods for the reductive scission of heterocyclic thioethers have been developed, which could be applicable here. nih.gov Another potential pathway for cleavage is through oxidation to the sulfone followed by nucleophilic aromatic substitution, displacing the sulfonyl group. Unexpected C-C bond cleavage has been observed in bipyrazole systems under specific conditions, highlighting the complex reactivity of pyrazole derivatives. tandfonline.com

Investigation of Intermediates and Transition States

The oxidation of the thioether to a sulfoxide likely proceeds through a direct attack of the oxidant on the sulfur atom. The transition state would involve a partially formed S-O bond. Further oxidation to the sulfone would follow a similar pathway.

In electrophilic substitution reactions on the pyrazole ring, the formation of a charged intermediate, often referred to as a pyrazolium (B1228807) cation, is a key step. youtube.comyoutube.com The stability of this intermediate dictates the regioselectivity of the reaction. For this compound, electrophilic attack at C3 or C5 would lead to such an intermediate. Mechanistic studies on pyrazole synthesis have highlighted the role of metal-mediated N-N coupling and the involvement of various intermediates. nih.govrsc.org

Stereochemical Considerations in Reactions

The introduction of a stereocenter can occur during the oxidation of the isopropylthio group. Oxidation of the thioether to the sulfoxide creates a chiral center at the sulfur atom, resulting in a pair of enantiomers. wikipedia.org The energy barrier for the inversion of the stereocenter in sulfoxides is generally high, allowing for the potential isolation of optically stable enantiomers. wikipedia.org The synthesis of enantioenriched pyrazolesulfoximines has been reported, demonstrating that stereochemical control at the sulfur atom attached to a pyrazole ring is achievable. nih.govacs.org

Reactions involving derivatization of the pyrazole ring could also introduce new stereocenters, depending on the nature of the reactants and the reaction mechanism.

Advanced Derivatization Strategies of the Pyrazole Ring System

The functionalization of the pyrazole ring in this compound can be achieved through various advanced strategies, enabling the synthesis of a diverse range of derivatives.

Directed Metalation Strategies for Selective Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. wikipedia.org In the case of N-substituted pyrazoles, the substituent on the nitrogen can direct the metalation to the C5 position. For this compound, after N-substitution, a directing group could facilitate metalation at either the C3 or C5 position. The regioselectivity of pyrazole metalation can be controlled to achieve full functionalization of the ring. nih.gov

Coupling Reactions (e.g., Suzuki, Sonogashira) at Pyrazole Positions

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized pyrazoles. mit.edu

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds. To perform a Suzuki-Miyaura coupling on this compound, the pyrazole ring would first need to be halogenated, for instance, at the C3 or C5 position. The resulting halopyrazole could then be coupled with a boronic acid in the presence of a palladium catalyst. rsc.orgnih.govacs.orgresearchgate.net The synthesis of 4-substituted pyrazole-3,5-diamines has been achieved via Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org

Sonogashira Coupling: The Sonogashira coupling enables the introduction of an alkyne moiety onto the pyrazole ring. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com Similar to the Suzuki reaction, this typically requires a halo-substituted pyrazole as a starting material. The coupling of a terminal alkyne with the halo-pyrazole is carried out using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com Nickel-catalyzed Sonogashira couplings of non-activated alkyl halides have also been reported, offering alternative synthetic routes. acs.org

The table below summarizes the key aspects of these coupling reactions as they might be applied to derivatives of this compound.

| Reaction | Typical Substrate | Reagent | Catalyst/Conditions | Product |

| Suzuki-Miyaura | 3-Bromo-4-(isopropylthio)-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-4-(isopropylthio)-1H-pyrazole |

| Sonogashira | 5-Iodo-4-(isopropylthio)-1H-pyrazole | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-4-(isopropylthio)-1H-pyrazole |

Stability and Degradation Pathways of the Compound

The stability of pyrazole derivatives can be influenced by factors such as pH, temperature, and exposure to light. Pyrazoles are generally considered to be stable aromatic compounds. youtube.com However, the isopropylthio substituent introduces a potential site for degradation.

Under oxidative conditions, the thioether can be oxidized to the sulfoxide and sulfone, as previously discussed. In strongly acidic or basic media, hydrolysis of the thioether could potentially occur, although this is generally not a facile process. N-dealkylation is a common metabolic pathway for many nitrogen-containing heterocyclic drugs, but its relevance to the degradation of this compound would depend on the specific enzymatic conditions. nih.gov The study of degradation pathways is crucial for determining the shelf-life and storage conditions of chemical compounds. nih.gov

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Architecture

While specific X-ray crystallography data for the parent compound 4-(isopropylthio)-1H-pyrazole is not widely available in the surveyed literature, analysis of related pyrazole (B372694) structures provides insight into the expected molecular architecture and intermolecular interactions. mdpi.com

Based on crystallographic studies of similar pyrazole derivatives, the geometry of the this compound molecule can be predicted. The pyrazole ring is expected to be planar. The C-S bond length between the pyrazole C4 and the isopropylthio sulfur would be typical for an sp² C-S single bond. The C-N and N-N bond lengths within the pyrazole ring will reflect its aromatic character. The bond angles around the tetrahedral sulfur atom and within the isopropyl group would be expected to be close to the standard 109.5°, with slight distortions due to steric hindrance.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, with each functional group absorbing infrared radiation or scattering light at characteristic frequencies. This allows for the identification of the key structural components of this compound.

While a specific, published FT-IR spectrum for this compound is not widely available, its expected absorption bands can be predicted based on the analysis of its constituent functional groups: the pyrazole ring, the N-H bond, the isopropyl group, and the thioether (C-S) linkage.

The pyrazole ring itself gives rise to several characteristic vibrations. The N-H stretching vibration is typically observed as a broad band in the region of 3400–2600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net In jet-cooled spectroscopic studies of pyrazole, the monomer N-H stretch appears around 3524 cm⁻¹, but this shifts significantly to lower wavenumbers in condensed phases or clusters. researchgate.net The C-H stretching vibrations of the aromatic pyrazole ring are expected in the 3100–3180 cm⁻¹ range. researchgate.net

Vibrations from the isopropyl substituent will also be present. The aliphatic C-H stretching from the methyl and methine groups of the isopropyl moiety typically appears in the 2970–2870 cm⁻¹ region.

The "fingerprint region" below 1600 cm⁻¹ contains several key vibrations. The C=N stretching vibration of the pyrazole ring is expected around 1660 cm⁻¹. msu.edu Furthermore, the C-N stretching within the pyrazole ring can produce an intense band, which has been noted in related structures at approximately 1290 cm⁻¹. researchgate.net The carbon-sulfur (C-S) stretching vibration for a thioether is typically weak and falls within a broad range, often cited between 700 and 600 cm⁻¹.

A summary of the expected FT-IR absorption bands for this compound is presented below.

Expected FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400–3200 | N-H Stretch (H-bonded) | Pyrazole Ring | Medium-Strong, Broad |

| 3180–3100 | C-H Stretch | Pyrazole Ring | Medium |

| 2970–2870 | C-H Stretch (Aliphatic) | Isopropyl Group | Medium-Strong |

| ~1660 | C=N Stretch | Pyrazole Ring | Medium |

| ~1290 | C-N Stretch | Pyrazole Ring | Strong |

Specific research employing Raman spectroscopy for the detailed analysis of this compound is not prominently documented in the scientific literature. However, based on general principles, certain vibrations in the molecule would be expected to be Raman active. Symmetrical and less polar bonds often produce stronger Raman signals. Therefore, the C-S stretching vibration and the symmetric "breathing" modes of the pyrazole ring would likely be observable in a Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molecular formula C₇H₁₂N₂S), the exact molecular weight is 156.0772 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be expected at m/z = 156.

The fragmentation pattern of the molecular ion provides structural confirmation. The fragmentation of thioethers is often initiated by cleavage of the C-S bond. scribd.com A primary and highly probable fragmentation pathway for this compound involves alpha-cleavage, with the loss of the largest alkyl group being preferential. miamioh.edu This would result in the loss of the isopropyl group as a radical (•CH(CH₃)₂), leading to a prominent fragment ion at m/z 113. This fragment corresponds to the pyrazole-4-thiol cation, which is stabilized.

Another characteristic fragmentation pathway for alkyl-substituted aromatic compounds is the loss of an alkene through rearrangement. libretexts.org It is plausible that the isopropyl group could be eliminated as propene (C₃H₆, mass 42), resulting in a fragment at m/z 114, corresponding to the 1H-pyrazole-4-thiol radical cation. Further fragmentation could involve the characteristic breakdown of the pyrazole ring itself, such as the loss of hydrogen cyanide (HCN, mass 27).

The table below outlines the predicted major fragments for this compound.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 156 | Molecular Ion | [C₇H₁₂N₂S]⁺• | Ionization |

| 113 | [M - 43]⁺ | [C₄H₃N₂S]⁺ | α-cleavage, loss of •CH(CH₃)₂ radical |

| 114 | [M - 42]⁺• | [C₄H₄N₂S]⁺• | Rearrangement, loss of propene |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazole |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For 4-(isopropylthio)-1H-pyrazole, this would involve calculating the potential energy of various spatial arrangements of the isopropyl group relative to the pyrazole (B372694) ring to identify the lowest energy conformer. This process is crucial as the molecular conformation influences its physical and chemical properties. Studies on similar pyrazole derivatives have demonstrated the importance of identifying the global minimum on the potential energy surface. sci-hub.se

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The theoretical vibrational frequencies can be correlated with experimental spectra to validate the computational model and to aid in the assignment of spectral bands to specific molecular vibrations. For instance, the characteristic N-H stretching and C-S stretching frequencies for this compound would be predicted and compared with experimental data if available. derpharmachemica.com

Quantum Chemical Parameters

A range of quantum chemical parameters can be derived from DFT calculations, which provide a quantitative measure of the molecule's reactivity and stability. researchgate.net These parameters are calculated from the energies of the frontier molecular orbitals.

| Parameter | Formula | Description |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in the electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table presents the definitions of key quantum chemical parameters. The actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The spatial distribution of these orbitals in this compound would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. researchgate.net

| Molecular Orbital | Description |

| HOMO | Highest Occupied Molecular Orbital. The region of the molecule most likely to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital. The region of the molecule most likely to accept electrons in a reaction. |

This table describes the roles of the frontier molecular orbitals. The specific energy values and spatial distributions for this compound would be determined through FMO analysis.

Insights into Reactivity and Electron Transfer Properties

The analysis of the HOMO and LUMO provides significant insights into the molecule's reactivity. youtube.com For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich pyrazole ring and the sulfur atom, indicating these as potential sites for electrophilic attack. Conversely, the LUMO distribution would highlight the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is also instrumental in predicting the electronic absorption spectra of the molecule, as it corresponds to the lowest energy electronic transition. libretexts.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, donor-acceptor interactions, and the stabilization energy associated with hyperconjugative interactions within a molecule. researchgate.net By converting the complex, delocalized molecular orbitals into localized orbitals that align with Lewis-like bonding structures (i.e., bonds, lone pairs), NBO analysis provides a clear and intuitive chemical picture of intermolecular and intramolecular interactions.

For this compound, an NBO analysis would elucidate the nature of electron delocalization between the pyrazole ring and the isopropylthio substituent. Key interactions that would be quantified include:

Hyperconjugative Effects: The analysis would reveal the stabilization energies arising from the interaction of the sulfur lone pairs with the antibonding orbitals (σ* or π*) of the pyrazole ring. Similarly, interactions between the filled π-orbitals of the pyrazole ring and the antibonding orbitals of the C-S or C-H bonds of the isopropyl group would be detailed.

Charge Transfer: The analysis quantifies the transfer of electron density between the pyrazole moiety and the isopropylthio group. This helps in understanding the electronic influence of the substituent on the aromatic ring.

Hydrogen Bonding: In the context of intermolecular interactions, NBO analysis can quantify the stabilization energy of hydrogen bonds, for instance, between the N-H proton of the pyrazole ring and a suitable acceptor atom on another molecule.

These donor-acceptor interactions are critical for understanding how the molecule forms complexes and interacts with its environment. researchgate.net

| NBO Interaction Type | Donor Orbital | Acceptor Orbital | Potential Significance for this compound |

| Lone Pair Delocalization | Sulfur Lone Pair (LP S) | Antibonding π* orbital of Pyrazole Ring | Stabilizes the molecule through resonance, influences electron density on the ring. |

| Ring-Substituent Hyperconjugation | π orbital of Pyrazole Ring | Antibonding σ* orbital of C-S bond | Indicates electronic communication between the ring and the thioether group. |

| Intermolecular H-Bonding | Lone Pair on an acceptor atom (e.g., N, O) | Antibonding σ* orbital of N-H bond | Determines the strength and geometry of hydrogen-bonded dimers or complexes. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule by illustrating the charge distribution on its electron density surface. researchgate.net The map uses a color spectrum to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.netresearchgate.net

In the case of this compound, an MEP map would reveal key reactive sites:

Electron-Rich Regions (Red/Yellow): The highest electron density is expected to be localized on the two nitrogen atoms of the pyrazole ring due to their lone pairs. nih.gov The sulfur atom of the isopropylthio group would also represent a region of significant negative potential. These sites are the primary centers for hydrogen bond donation and coordination with electrophiles or metal ions. researchgate.net

Electron-Deficient Regions (Blue): The most positive electrostatic potential would be concentrated around the hydrogen atom attached to the nitrogen (the N-H group). nih.gov This high positive potential highlights its role as a strong hydrogen bond donor.

Neutral Regions (Green): The carbon atoms of the pyrazole ring and the isopropyl group would likely show a more neutral potential, indicating lower reactivity compared to the heteroatoms.

By examining the charge distribution, the MEP map provides significant data regarding the molecule's active areas and its electrostatic interaction patterns. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules, such as electronic transition energies and oscillator strengths. nih.govosti.gov This makes it a primary tool for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. strath.ac.uk The method calculates how the electron density of a molecule responds to a time-dependent perturbation, such as electromagnetic radiation.

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. researchgate.net

Predicted Spectra: The calculations would generate a theoretical UV-Vis spectrum, which can be compared with experimental data for validation. nih.gov The absorption bands in the UV region for pyrazole derivatives are typically attributed to π–π* electronic transitions within the aromatic ring. nih.govrsc.org

Transition Analysis: TD-DFT provides details on which molecular orbitals are involved in the excitation. For example, the primary absorption band would likely correspond to a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals would show that the HOMO is likely concentrated on the pyrazole ring and the sulfur atom, while the LUMO is distributed across the π-system of the ring.

Solvent Effects: The accuracy of TD-DFT predictions can be significantly improved by including a solvent model (e.g., a polarizable continuum model), as solvent polarity can influence electronic transition energies. strath.ac.uk

| Parameter | Information Provided by TD-DFT | Relevance to this compound |

| Excitation Energy | The energy required to promote an electron to a higher energy state. | Corresponds to the position of absorption peaks (λmax) in the UV-Vis spectrum. |

| Oscillator Strength | The theoretical intensity of an electronic transition. | Predicts the strength of absorption bands (molar absorptivity). |

| Orbital Contributions | Identifies the specific molecular orbitals involved (e.g., HOMO→LUMO). | Characterizes the nature of the transition (e.g., π–π, n–π). nih.gov |

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation and interaction of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov It is widely used to gain mechanistic insights into molecular interactions at an atomic level. nih.gov

For this compound, docking studies would involve placing the molecule into the active site of a selected protein to predict its binding mode, affinity, and the specific intermolecular interactions that stabilize the complex. This provides a structural hypothesis for its molecular recognition mechanism.

Docking simulations generate a detailed profile of the non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. nih.govrsc.org For this compound, these interactions would likely include:

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. These are often critical for binding affinity and specificity. nih.govnih.gov

Hydrophobic Interactions: The isopropyl group provides a nonpolar surface that can engage in favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. nih.gov

π-π Stacking/T-stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

Cation-π Interactions: The electron-rich pyrazole ring could interact favorably with cationic residues such as lysine (B10760008) or arginine. nih.gov

These interaction profiles are essential for understanding the structural basis of molecular recognition.

By combining docking results with experimental data for a series of related compounds, computational studies can provide deep insights into Structure-Activity Relationships (SAR). nih.gov SAR analysis at the molecular level explains how specific structural modifications influence a molecule's binding affinity and activity.

For this compound, a comparative docking study against a series of analogs could reveal:

Importance of the Isopropylthio Group: Docking would show how the size, shape, and lipophilicity of the isopropylthio group contribute to binding. Replacing it with smaller (e.g., methylthio) or larger groups would alter the fit and interactions within the binding pocket.

Role of the Pyrazole Core: The pyrazole scaffold serves as a rigid framework that orients the key interacting groups. SAR studies highlight the importance of the specific arrangement of hydrogen bond donors and acceptors provided by the ring. nih.gov

Influence of Substitution Position: The activity of pyrazole derivatives is highly dependent on the substitution pattern. researchgate.net Computational models can explain why substitution at the C4 position, for example, might be more or less favorable than at other positions by visualizing the resulting steric and electronic effects within the protein's active site. researchgate.net For instance, a docking pose might reveal that the halogen atom of a halophenol moiety interacts favorably within a specific subpocket of an enzyme, contributing to potent inhibition. nih.gov

Mechanistic Chemical Biology of 4 Isopropylthio 1h Pyrazole Excluding Clinical/therapeutic Applications

Future Research Directions and Challenges in 4 Isopropylthio 1h Pyrazole Chemistry

Development of Novel and Efficient Synthetic Routes for Analogues

The synthesis of pyrazole (B372694) derivatives has seen considerable advancement, moving towards more efficient and environmentally friendly methods. mdpi.com Future work on analogues of 4-(isopropylthio)-1H-pyrazole will likely focus on one-pot multicomponent reactions, which offer the benefits of atom, pot, and step economy. researchgate.net The use of transition-metal catalysts and photoredox reactions has already shown promise in creating diverse pyrazole structures and will be a key area of exploration for generating novel thioether analogues. mdpi.com

Furthermore, the adoption of flow chemistry presents a safer and more scalable alternative to traditional batch methods for synthesizing pyrazoles. mdpi.comnih.gov This approach allows for precise control over reaction parameters, leading to higher yields and reduced reaction times, which will be crucial for the large-scale production of new this compound derivatives. mdpi.com The development of greener synthetic strategies, such as using nano-ZnO catalysts in aqueous media, will also be a significant focus, aiming to reduce the environmental impact of synthesis. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the formation of this compound and its analogues requires advanced methods for monitoring reactions in real-time. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for characterizing the final products, their application for in-line process monitoring is an emerging area. nih.govmdpi.com Future research will likely involve the use of attenuated total reflectance (ATR) probes in IR spectroscopy and the application of UV/Vis spectroscopy to continuously track the concentrations of reactants, intermediates, and products. mdpi.com

Fluorescence spectroscopy also presents a powerful tool for real-time monitoring, offering high sensitivity. mdpi.com The development of pyrazole-based fluorescent chemosensors demonstrates the potential of this class of compounds to interact with their environment in detectable ways. nih.govnih.gov Future work could involve designing derivatives of this compound that have intrinsic fluorescent properties or that can be coupled with fluorescent tags to monitor reaction kinetics and mechanisms.

Integration of Machine Learning and AI in Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of novel pyrazole derivatives. eurasianjournals.com These computational tools can accelerate the discovery of new analogues of this compound by predicting their properties and optimizing synthetic pathways. eurasianjournals.comhilarispublisher.com For instance, ML algorithms can be trained on existing data to predict the biological activities of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

"Self-driving" laboratories, which combine automated synthesis platforms with ML algorithms, represent a frontier in chemical research. acs.org Such systems can autonomously design, execute, and analyze experiments, significantly speeding up the process of developing new synthetic methodologies and discovering novel pyrazole-based thioethers.

Exploration of New Mechanistic Pathways in Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to developing new and improved synthetic methods. For pyrazole-thioethers, research into novel mechanistic pathways will be crucial. For example, the thiol and DMSO-facilitated synthesis of pyrazole amine thioethers points to unconventional reaction pathways that can be exploited. researchgate.net

Future investigations will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the intricate steps of these transformations. Uncovering new mechanisms, such as novel cyclization and sulfenylation reactions, will enable the design of more selective and efficient syntheses of complex pyrazole derivatives. mdpi.com

Deepening Understanding of Molecular Interactions via Advanced Computational Models

Advanced computational models are indispensable for gaining a deep understanding of the molecular interactions that govern the properties and reactivity of this compound and its derivatives. eurasianjournals.com Techniques like Density Functional Theory (DFT) provide detailed insights into the electronic structure of these molecules, while molecular dynamics (MD) simulations can explore their conformational flexibility and interactions with other molecules over time. eurasianjournals.comnih.gov

These models can be used to predict how changes in the structure of the pyrazole scaffold will affect its properties, guiding the design of new analogues with desired characteristics. researchgate.net For instance, computational docking studies can predict the binding affinity of pyrazole derivatives to biological targets, which is crucial for applications in medicinal chemistry. nih.govnih.gov A significant challenge remains in the accuracy of force fields used in these simulations, and future research will focus on developing more precise models. eurasianjournals.com

Expanding the Chemical Space of Pyrazole-Based Thioether Derivatives for Fundamental Research

Expanding the known chemical space of pyrazole-based thioether derivatives is essential for uncovering new fundamental scientific insights and potential applications. mdpi.com The versatility of the pyrazole ring allows for a wide range of substitution patterns, offering a vast landscape for chemical exploration. mdpi.com

Systematic efforts to synthesize and characterize novel derivatives of this compound, with variations in the substituents on the pyrazole ring and the thioether group, will provide a rich dataset for structure-property relationship studies. This fundamental research will not only deepen our understanding of this class of compounds but also lay the groundwork for their use in diverse fields, from materials science to chemical biology.

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-(isopropylthio)-1H-pyrazole, and how can purity be optimized?

The synthesis of pyrazole derivatives typically involves cyclization reactions using hydrazines or condensation of β-diketones with thiol-containing reagents. For this compound, a modified procedure from pyrazole-thioether syntheses can be adapted:

- Step 1 : React a β-ketoester or diketone derivative with isopropylthiol under basic conditions to introduce the thioether group.

- Step 2 : Cyclize the intermediate with hydrazine hydrate in refluxing ethanol or xylene (25–30 hours), followed by NaOH wash and recrystallization (methanol/water) .

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate) or repeated recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (absence of extraneous peaks at δ 1.2–1.4 ppm for isopropyl group) .

Q. How can the structural identity of this compound be confirmed?

Q. What safety precautions are required when handling this compound?

- Hazard Classification : Likely toxic (LD₅₀ data inferred from similar pyrazoles: ~300–500 mg/kg in rodents).

- Handling : Use fume hood, nitrile gloves, and PPE. Avoid inhalation (volatility estimated boiling point ~200–220°C).

- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors. For 4-thio-substituted pyrazoles:

- Electronic Effects : Use electron-withdrawing groups (e.g., NO₂, CF₃) at the 3-position to direct thiolation to the 4-position .

- Catalytic Control : Employ Pd-catalyzed C-S coupling (e.g., Pd(OAc)₂, Xantphos ligand) to achieve >90% regioselectivity .

- Data Contradictions : If unexpected isomers form (e.g., 5-thio), compare experimental NMR with DFT-calculated chemical shifts (B3LYP/6-31G*) to identify misassignment .

Q. What computational strategies are effective for studying the bioactivity of this compound?

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Parameterize the thioether group’s partial charges via Gaussian09 (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable).

- Contradictions : If in vitro activity (IC₅₀) contradicts docking scores, check solvation effects or tautomeric forms (e.g., pyrazole NH tautomerism) .

Q. How can crystallographic data for this compound be refined when twinning or disorder is present?

- Twinning : Use SHELXD for initial solution and SHELXL for refinement. Apply TWIN and BASF commands for twin-law correction (e.g., twofold rotation about [100]) .

- Disorder : Model isopropylthio groups with split positions (PART command) and restrain geometry (DFIX, SADI). Validate with R1 <5% and wR2 <15% .

Q. What are the key considerations for structure-activity relationship (SAR) studies of this compound derivatives?

-

Modification Sites : Vary substituents at positions 1 (N-H), 3, and 5. For example:

Position Modification Biological Impact 1 Methylation Alters metabolic stability 3 Electron-withdrawing groups Enhances COX-2 inhibition 5 Halogenation Improves bioavailability -

Data Analysis : Use multivariate regression (e.g., PLS in SIMCA) to correlate logP, steric parameters (Taft Es), and IC₅₀ values. Address outliers via residual analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.